molecular formula C9H10ClFO B13295294 2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol

2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol

Cat. No.: B13295294
M. Wt: 188.62 g/mol
InChI Key: RMSNTWNEHAUBAT-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol (CAS 1510721-23-9) is a substituted phenyl ethanol derivative of high interest in organic synthesis and medicinal chemistry research. With the molecular formula C9H10ClFO and a molecular weight of 188.63 , this compound serves as a versatile chemical building block. The structure, featuring a 2-phenyl ethanol core with chloro, fluoro, and methyl substituents on the aromatic ring, is commonly employed in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates . Similar aromatic alcohols are frequently investigated as key intermediates in the preparation of potential receptor ligands and other biologically active compounds . As a multifunctional synthon, it can be utilized in various chemical transformations, including further functionalization of the hydroxyl group or the aromatic ring system. This product is intended for research purposes as a standard or intermediate in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H10ClFO/c1-6-8(10)3-2-7(4-5-12)9(6)11/h2-3,12H,4-5H2,1H3

InChI Key

RMSNTWNEHAUBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CCO)Cl

Origin of Product

United States

Preparation Methods

Step 1: Aromatic Halogenation

The initial step involves introducing halogen substituents onto a methyl-substituted phenyl ring. A typical precursor is 4-chloro-2-fluoro-3-methylphenyl derivatives, which can be synthesized via electrophilic aromatic substitution:

  • Reagents: Chlorinating agents (e.g., N-chlorosuccinimide), fluorinating agents (e.g., Selectfluor), and methylation reagents.
  • Conditions: Controlled temperature (0–25°C), in the presence of Lewis acids or radical initiators to favor regioselectivity.

Step 2: Formation of Corresponding Acetophenone Derivative

The halogenated aromatic compound is then subjected to Friedel-Crafts acylation to introduce an acetyl group, yielding 2-(4-chloro-2-fluoro-3-methylphenyl)ethanone .

  • Reagents: Acetyl chloride or acetic anhydride, aluminum chloride catalyst.
  • Conditions: Anhydrous conditions, reflux at 60–80°C.

Step 3: Reduction to the Secondary Alcohol

The ketone is reduced to the corresponding alcohol using nucleophilic hydride donors:

  • Reagents: Sodium borohydride or lithium aluminum hydride.
  • Conditions: Anhydrous solvents such as tetrahydrofuran, temperature maintained at 0–25°C.

This reduction yields 2-(4-chloro-2-fluoro-3-methylphenyl)ethan-1-ol with high selectivity and yield.

One-Pot Synthesis via Organometallic Addition to Aromatic Aldehydes

An alternative, more streamlined approach involves the direct addition of organometallic reagents to aromatic aldehydes:

Step 1: Synthesis of the Aromatic Aldehyde

  • Starting from the halogenated methylphenyl compound, oxidation (e.g., using manganese dioxide) converts the methyl group to an aldehyde, forming 4-chloro-2-fluoro-3-methylbenzaldehyde .

Step 2: Organometallic Addition

  • Reagents: Grignard reagent derived from methyl bromide or methyl magnesium chloride.
  • Conditions: Anhydrous ether solvents, low temperature (-78°C to 0°C) to control reactivity.

The nucleophilic addition of the methyl group to the aldehyde produces the corresponding secondary alcohol directly, bypassing the need for separate reduction steps.

Catalytic Hydrogenation Method

A more environmentally friendly route involves catalytic hydrogenation:

Step 1: Synthesis of the Aromatic Ketone

  • As previously described, via Friedel-Crafts acylation.

Step 2: Hydrogenation of the Ketone

  • Reagents: Hydrogen gas, palladium on carbon catalyst.
  • Conditions: Atmospheric or elevated pressure, room temperature or mild heating.

This process reduces the ketone to the secondary alcohol efficiently, with high selectivity, under mild conditions.

Research Findings and Literature Support

  • Synthetic strategies for phenylalkanols are well-documented in organic synthesis literature, emphasizing the importance of regioselective halogenation and controlled reduction techniques (see references,, and).
  • Modern approaches include catalytic asymmetric synthesis, which can be employed for chiral variants but are less relevant for this specific compound.
  • Safety and environmental considerations favor catalytic hydrogenation and one-pot methods, which minimize waste and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Phenyl Ring Functional Group Modifications Reference
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol C9H9ClF2O 206.62 4-Cl, 2-F, 3-CH3 Primary alcohol Target Compound
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol C9H9ClF2O 206.62 4-Cl, 3-CH3 Secondary alcohol; 2,2-diF on ethanol
2-(4-Chloro-3,5-difluorophenyl)ethan-1-ol C8H6ClF2O 192.59 4-Cl, 3,5-diF Primary alcohol
1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol C9H8ClF3O 224.61 2-Cl, 4-CH3 Secondary alcohol; 2,2,2-triF on ethanol
2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol C9H12ClNO2 201.65 4-Cl, 2-OCH3 Amino group on ethanol
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C8H7ClF2NO 207.61 4-Cl, 2,5-diF Chiral amino alcohol
2-Chloro-1-(4-fluorophenyl)ethanol C8H7ClF2O 192.59 4-F Chlorine on ethanol; 4-F phenyl

Key Observations :

  • Halogenation Patterns: The target compound’s combination of 4-Cl, 2-F, and 3-CH3 substituents is distinct from analogs like 2-(4-Chloro-3,5-difluorophenyl)ethan-1-ol (3,5-diF) and 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol (2-Cl, trifluoroethanol) . These variations impact lipophilicity and electronic properties.
  • Steric Effects: The 3-CH3 group in the target compound may hinder rotational freedom or intermolecular interactions compared to non-methylated analogs.

Pharmacological and Industrial Relevance

  • Antimalarial Intermediates: Hydroxychloroquine derivatives () demonstrate the role of chlorinated ethanols in antimalarial drug synthesis .
  • Antimicrobial and Anticancer Scaffolds: Triazole- and thiazolidinone-containing analogs () suggest applications in antimicrobial or enzyme-targeted therapies .

Biological Activity

2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 188.63 g/mol. The compound features a hydroxyl group (-OH) attached to an ethyl chain, with chlorine and fluorine substituents on a phenyl ring. These substituents are significant as they can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its binding affinity to molecular targets, potentially leading to inhibition or activation of specific biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been explored as a lead compound for developing new antimicrobial agents due to its efficacy against various bacterial strains.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its structural characteristics allow it to modulate inflammatory pathways effectively.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infectious diseases .
  • Anti-inflammatory Activity Assessment :
    • Another investigation assessed the anti-inflammatory effects of this compound in vitro using human cell lines. The results demonstrated a marked reduction in pro-inflammatory cytokine production, suggesting its utility in managing conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMolecular Weight (g/mol)
This compoundModerateSignificant188.63
(4-Chloro-2-fluoro-3-methylphenyl)methanolLowModerate188.63
3-(4-Chloro-methylphenyl)propanolHighLow202.65

This table illustrates that while some compounds exhibit high antimicrobial activity, they may lack significant anti-inflammatory properties, emphasizing the potential dual-action profile of this compound.

Q & A

Q. Table 1. Comparative Synthetic Yields for Analogous Compounds

PrecursorMethodYield (%)Reference
2-(4-Cl-2-F-Ph)ethanoneBH3_3-SMe2_2 reduction78
4-Cl-3-F-phenyl ketoneNaBH4_4/MeOH65

Q. Table 2. Crystallographic Parameters for Fluorophenyl Ethanols

CompoundSpace GroupDihedral Angle (°)Reference
1-(4-Cl-3-F-Ph)ethanone derivativeP21_1/c8.2
Ethyl 6-(4-Cl-Ph)-4-F-cyclohexenecarboxylateP-112.5

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